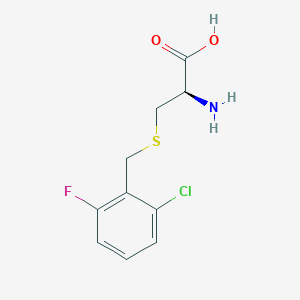

S-(2-Chloro-6-fluorobenzyl)-L-Cysteine

Description

Contextualization within Cysteine Derivative Research

Cysteine derivatives are a broad class of molecules with significant biological relevance. The sulfur-containing side chain of cysteine is highly nucleophilic, making it a target for various modifications to create compounds with tailored properties. These derivatives have been explored for their potential as anticancer, antioxidant, and neuroprotective agents mdpi.com. The addition of an S-benzyl group to the cysteine scaffold, creating S-benzyl-L-cysteine (SBC), has been shown to yield compounds with interesting biological activities, including antibacterial properties and the ability to inhibit certain enzymes nih.govnih.gov. The investigation of S-(2-Chloro-6-fluorobenzyl)-L-Cysteine is a logical extension of this research, aiming to understand how specific halogen substitutions on the benzyl (B1604629) ring influence the parent compound's chemical and biological characteristics.

Historical Perspective of Investigations on Halogenated Benzyl Cysteine Analogues

The introduction of halogen atoms into drug candidates is a well-established strategy in medicinal chemistry to modulate their physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity. Historically, research into halogenated cysteine analogues has often been driven by toxicological studies, where S-conjugates of halogenated hydrocarbons were identified as metabolites with potential nephrotoxicity nih.gov. For instance, compounds like S-(1,2-dichlorovinyl)-L-cysteine (DCVC) have been extensively studied to understand their mechanisms of toxicity nih.gov.

Current Research Landscape and Future Directions for this compound

The current research landscape for this compound appears to be in its nascent stages, with limited specific studies published on this particular molecule. However, the foundational knowledge from related compounds provides a roadmap for future investigations. The synthesis of this compound can be reasonably extrapolated from general methods for preparing S-aryl-cysteine derivatives, which often involve the reaction of L-cysteine with a corresponding aryl halide google.com. A plausible synthetic route would involve the reaction of L-cysteine with 2-chloro-6-fluorobenzyl chloride.

Future research on this compound is likely to focus on several key areas:

Synthesis and Characterization: Development and optimization of synthetic protocols to produce the compound in high yield and purity, followed by comprehensive structural and physicochemical characterization.

Biological Activity Screening: Evaluation of its potential as an antimicrobial, anticancer, or enzyme-inhibiting agent, drawing parallels from the known activities of S-benzyl-L-cysteine and other halogenated compounds.

Metabolic Studies: Investigation of its metabolic fate in biological systems, including its potential processing by enzymes such as cysteine S-conjugate β-lyases, which are known to metabolize similar structures nih.govnih.gov.

The table below summarizes the key research areas and potential methodologies for future studies on this compound.

| Research Area | Potential Methodologies | Rationale |

| Chemical Synthesis | Nucleophilic substitution reaction between L-cysteine and 2-chloro-6-fluorobenzyl chloride. | A standard and efficient method for forming thioether bonds. |

| Biological Evaluation | In vitro assays against bacterial and cancer cell lines; enzyme inhibition assays. | To screen for potential therapeutic applications based on the activities of related compounds. |

| Metabolic Profiling | Incubation with liver or kidney microsomes followed by LC-MS analysis. | To identify metabolites and understand the compound's biotransformation, which is crucial for assessing its potential as a drug candidate. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-[(2-chloro-6-fluorophenyl)methylsulfanyl]propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClFNO2S/c11-7-2-1-3-8(12)6(7)4-16-5-9(13)10(14)15/h1-3,9H,4-5,13H2,(H,14,15)/t9-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLPXMVYJOKWKMN-VIFPVBQESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)CSCC(C(=O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)Cl)CSC[C@@H](C(=O)O)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClFNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for S 2 Chloro 6 Fluorobenzyl L Cysteine

Established Synthetic Pathways

The primary and most well-established method for the synthesis of S-(2-Chloro-6-fluorobenzyl)-L-Cysteine is through the S-alkylation of L-cysteine. This approach leverages the nucleophilic character of the thiol group in the cysteine side chain.

Nucleophilic Substitution Approaches

The cornerstone of this compound synthesis is the nucleophilic substitution reaction between L-cysteine and a 2-chloro-6-fluorobenzyl halide, typically the bromide or chloride derivative. In this SN2 reaction, the sulfur atom of the deprotonated thiol group (thiolate) in L-cysteine acts as the nucleophile, attacking the electrophilic benzylic carbon of the 2-chloro-6-fluorobenzyl halide and displacing the halide leaving group.

The reaction is typically carried out in the presence of a base to deprotonate the thiol group of L-cysteine, thereby increasing its nucleophilicity. Common bases employed include alkali metal hydroxides (e.g., sodium hydroxide, potassium hydroxide) and carbonates (e.g., sodium carbonate, potassium carbonate). The choice of solvent is also crucial and often involves polar protic solvents such as water, ethanol (B145695), or a mixture thereof, which can effectively solvate the ionic intermediates.

A general representation of this reaction is as follows:

L-Cysteine + 2-Chloro-6-fluorobenzyl-X + Base → this compound + Base-H+ + X-

(where X = Cl, Br)

The reaction conditions can be tailored to optimize the yield and purity of the final product. Key parameters include temperature, reaction time, and the stoichiometry of the reactants.

Stereoselective Synthesis Considerations

Maintaining the stereochemical integrity of the L-cysteine starting material is a critical aspect of the synthesis, as the biological activity of the final pharmaceutical product is often dependent on its specific stereoisomer. The S-alkylation reaction, being a substitution at the sulfur atom and not at the chiral α-carbon of the cysteine, generally proceeds with retention of the L-configuration.

However, racemization can potentially occur under harsh reaction conditions, such as high temperatures or extreme pH. Therefore, careful control of the reaction parameters is essential to ensure a high enantiomeric excess of the desired this compound. The use of milder bases and moderate reaction temperatures is often preferred to minimize the risk of epimerization at the α-carbon.

Novel and Green Chemistry Synthetic Strategies

In line with the growing emphasis on sustainable chemical manufacturing, recent research has focused on developing more environmentally friendly and efficient synthetic routes to S-alkylated cysteines, including this compound.

Catalytic Synthesis Innovations

While the traditional nucleophilic substitution is often base-mediated, catalytic approaches are being explored to enhance reaction efficiency and reduce waste. The use of phase-transfer catalysts (PTCs) can facilitate the reaction between the water-soluble L-cysteine and the organic-soluble benzyl (B1604629) halide, leading to improved reaction rates and yields.

Furthermore, research into enzymatic catalysis for S-alkylation reactions is an emerging area. Biocatalysts could offer high selectivity and operate under mild, aqueous conditions, aligning well with the principles of green chemistry.

Solvent-Free and Atom-Economical Routes

To minimize the environmental impact of solvents, solvent-free or solid-state reaction conditions are being investigated for S-alkylation reactions. These methods can reduce waste and simplify product isolation.

Atom economy, a key principle of green chemistry, is also a consideration. Alternative alkylating agents or reaction pathways that maximize the incorporation of atoms from the reactants into the final product are of interest. For instance, the direct reaction of L-cysteine with 2-chloro-6-fluorobenzyl alcohol, if achievable through a suitable catalytic system, would represent a more atom-economical route than the use of the corresponding halide, with water being the only byproduct.

Optimization of Reaction Conditions and Yields

The optimization of reaction conditions is crucial for the industrial-scale production of this compound, aiming to maximize yield, minimize impurities, and ensure cost-effectiveness. Key parameters that are typically optimized include:

Choice of Base and Solvent: The selection of the appropriate base and solvent system can significantly impact the reaction rate and the solubility of the reactants.

Temperature: Higher temperatures can increase the reaction rate but may also lead to the formation of byproducts and potential racemization.

Reaction Time: Monitoring the reaction progress is essential to determine the optimal time for achieving maximum conversion while minimizing degradation of the product.

Stoichiometry: The molar ratio of the reactants (L-cysteine, 2-chloro-6-fluorobenzyl halide, and base) is carefully controlled to ensure complete conversion of the limiting reagent and to minimize unreacted starting materials.

Below is an illustrative data table summarizing the impact of different reaction parameters on the synthesis of S-benzyl-L-cysteine analogs, which can be extrapolated to the synthesis of the target compound.

| Parameter | Variation | Observed Effect on Yield | Reference Compound |

| Base | NaOH vs. Na2CO3 | NaOH generally leads to faster reaction rates due to its stronger basicity. | S-benzyl-L-cysteine |

| Solvent | Ethanol/Water vs. Water | The use of a co-solvent like ethanol can improve the solubility of the benzyl halide, potentially increasing the yield. | S-benzyl-L-cysteine |

| Temperature | 25°C vs. 50°C | Increasing the temperature to 50°C can significantly reduce the reaction time, but may require more careful monitoring to prevent side reactions. | S-benzyl-L-cysteine |

| Reactant Ratio | 1:1 vs. 1:1.2 (Cysteine:Halide) | A slight excess of the alkylating agent can help drive the reaction to completion. | S-benzyl-L-cysteine |

It is important to note that the optimal conditions for the synthesis of this compound would need to be determined through specific experimental investigation, taking into account the unique electronic and steric properties of the 2-chloro-6-fluorobenzyl group.

Scale-Up Considerations for Research Purposes

Scaling up the synthesis of this compound from a laboratory scale to a larger scale for research purposes introduces several challenges that need to be carefully addressed to ensure efficiency, safety, and product quality. The primary considerations for scale-up include reaction kinetics, heat transfer, mass transfer, and product isolation and purification.

One of the main challenges in scaling up the S-alkylation of L-cysteine is managing the exothermic nature of the reaction. The heat generated during the reaction needs to be efficiently dissipated to maintain the optimal reaction temperature and prevent side reactions or product degradation. On a larger scale, the surface-area-to-volume ratio decreases, making heat removal more difficult. Therefore, the use of a jacketed reactor with efficient cooling and stirring is essential for effective temperature control.

Mass transfer is another critical factor, particularly the mixing of the reactants. Inadequate mixing can lead to localized "hot spots" and concentration gradients, resulting in the formation of impurities. The choice of the reactor and the design of the agitator are important for ensuring homogeneous mixing of the reaction mixture. The rate of addition of the alkylating agent also becomes more critical on a larger scale and should be carefully controlled to maintain a steady reaction rate and temperature.

Product isolation and purification can also present challenges during scale-up. The precipitation of the product by pH adjustment needs to be well-controlled to obtain a crystalline product that is easy to filter and handle. The filtration and drying of the product on a larger scale require appropriate equipment, such as a filter-dryer, to handle the larger quantities of material efficiently and safely.

Furthermore, the choice of solvents and reagents for a larger scale synthesis should take into account factors such as cost, safety, and environmental impact. For instance, the use of less hazardous and more environmentally friendly solvents is preferable. Process optimization studies, including the investigation of reaction concentration, stoichiometry of reactants, and catalyst loading (if applicable), are often necessary to develop a robust and economical process for the larger scale synthesis of this compound for research needs.

The following table summarizes key considerations for the scale-up of this synthesis.

| Consideration | Key Factors |

| Heat Transfer | Exothermicity of the reaction, reactor design, cooling capacity |

| Mass Transfer | Efficient mixing, rate of addition of reactants, reactor geometry |

| Product Isolation | Controlled precipitation, filtration efficiency, drying method |

| Process Safety | Handling of reagents, control of exotherms, solvent safety |

| Economic & Environmental | Cost of raw materials, solvent selection, waste minimization |

An extensive search for preclinical biological data on the chemical compound This compound has revealed a significant lack of available scientific literature. As of the current date, there are no published studies detailing the in vitro pharmacological profile of this specific molecule.

Consequently, information regarding its activity in key preclinical investigations is not available. This includes a lack of data in the following areas:

Enzyme Inhibition Studies: There are no reports identifying specific enzyme targets or isoforms that interact with this compound. Similarly, data on the kinetic parameters of any potential enzyme interactions are absent from the scientific record.

Receptor Binding Assays: Information detailing the binding affinity of this compound to specific biological receptors has not been published.

Cell-Based Assays and Cellular Viability: There are no publicly accessible studies that have evaluated the effects of this compound on cellular viability or other parameters in cell-based assay models.

Modulation of Cellular Signaling Pathways: The impact of this specific compound on any cellular signaling pathways remains uninvestigated in the available literature.

While research exists for structurally related S-benzyl-L-cysteine analogues, these findings cannot be scientifically extrapolated to predict the biological activity of this compound due to the specific and often dramatic influence of halogen substitutions on a molecule's pharmacological properties.

Therefore, the requested article on the preclinical biological activity of this compound cannot be generated at this time due to the absence of primary research data. Further investigation and publication by the scientific community would be required to fulfill such a request.

Preclinical Biological Activity Investigations of S 2 Chloro 6 Fluorobenzyl L Cysteine

In Vivo Efficacy Studies in Preclinical Models

Disease-Specific Animal Models

There is no available data from studies investigating the efficacy of S-(2-Chloro-6-fluorobenzyl)-L-Cysteine in any disease-specific animal models.

Biomarker Analysis in Preclinical Investigations

No research has been published detailing the analysis of biomarkers in response to the administration of this compound in preclinical models.

Pharmacodynamic Assessment in Animal Models

Information regarding the pharmacodynamic properties of this compound, including its mechanism of action and effects on physiological or biochemical processes in animal models, is not available in the current scientific literature.

Comparative Biological Activity with Related Compounds

There are no published studies that compare the biological activity of this compound with any related chemical compounds.

Elucidation of the Mechanism of Action of S 2 Chloro 6 Fluorobenzyl L Cysteine

Molecular Target Identification and Validation

The foundational step in understanding the mechanism of any bioactive compound is the identification and validation of its molecular target(s). For a compound like S-(2-Chloro-6-fluorobenzyl)-L-Cysteine, which contains a reactive cysteine moiety, several powerful techniques are available.

Proteomic Approaches for Target Discovery

Chemical proteomics is a key strategy for identifying the protein targets of cysteine-reactive small molecules. This approach utilizes specialized probes to "fish" for proteins that interact with the compound of interest within a complex biological sample, such as a cell lysate.

One common method involves synthesizing a version of this compound that is tagged with a reporter group, such as biotin (B1667282) or an alkyne handle for click chemistry. This tagged compound is then incubated with the proteome. Proteins that covalently bind to the compound via their cysteine residues can be enriched and subsequently identified using mass spectrometry. This technique can provide a comprehensive, unbiased profile of potential protein targets.

Table 1: Representative Proteomic Techniques for Target Discovery

| Technique | Description | Outcome |

| Activity-Based Protein Profiling (ABPP) | Utilizes reactive probes to label active enzyme families directly in native biological systems. A competitive assay with the compound of interest can reveal its targets. | Identification of specific enzymes or protein classes that the compound interacts with. |

| Isobaric Tags for Relative and Absolute Quantitation (iTRAQ) | A mass spectrometry-based method that allows for the simultaneous identification and quantification of proteins from multiple samples. Can be used to compare protein expression levels in treated vs. untreated cells. | A list of proteins whose abundance is altered by the compound, suggesting potential involvement in its mechanism. |

| Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) | A metabolic labeling strategy where cells are grown in media containing "heavy" or "light" isotopes of essential amino acids. This allows for the precise quantification of protein abundance changes upon compound treatment. | Quantitative data on proteome-wide changes, highlighting potential direct and indirect targets. |

Genetic Manipulation for Target Validation

Once potential targets are identified through proteomic methods, genetic manipulation is crucial for validating their role in the compound's mechanism of action. These techniques involve altering the expression of the candidate target protein to observe the impact on the compound's activity.

For instance, if a specific enzyme is hypothesized to be the target, its gene can be knocked out or knocked down (e.g., using CRISPR-Cas9 or RNA interference). If the cells lacking this enzyme become resistant to this compound, it provides strong evidence that the enzyme is indeed the target. Conversely, overexpressing the target protein might sensitize the cells to the compound.

Cellular and Subcellular Localization Studies

Determining where a compound accumulates within a cell can offer significant clues about its mechanism of action. Techniques such as fluorescence microscopy can be employed to visualize the localization of this compound. This would typically involve synthesizing a fluorescently labeled analog of the compound. By treating cells with this analog and observing them under a microscope, researchers can determine if it localizes to specific organelles, such as the mitochondria, nucleus, or endoplasmic reticulum. Co-localization studies with known organelle markers would provide definitive evidence of its subcellular distribution.

Downstream Signaling Pathway Analysis

Identifying the molecular target is only part of the puzzle. It is also essential to understand how the interaction between the compound and its target affects the broader network of cellular signaling pathways.

Transcriptomic Profiling

Transcriptomic analysis, often performed using techniques like RNA sequencing (RNA-Seq), provides a snapshot of the entire set of RNA transcripts in a cell at a given moment. By comparing the transcriptomes of cells treated with this compound to untreated cells, researchers can identify genes whose expression is significantly altered. This can reveal which signaling pathways are activated or inhibited by the compound, providing a systems-level view of its effects.

Table 2: Potential Outcomes of Transcriptomic Profiling

| Finding | Implication |

| Upregulation of stress response genes | The compound may be inducing a cellular stress pathway, such as the unfolded protein response or oxidative stress response. |

| Downregulation of cell cycle progression genes | The compound might be causing cell cycle arrest. |

| Changes in the expression of metabolic enzymes | The compound could be altering cellular metabolism. |

Metabolomic Fingerprinting Related to Mechanism

Metabolomics is the large-scale study of small molecules, or metabolites, within cells, biofluids, tissues, or organisms. By analyzing the metabolomic profile of cells treated with this compound, scientists can identify changes in the levels of various metabolites. This "metabolomic fingerprint" can provide direct insights into the biochemical pathways perturbed by the compound. For example, an accumulation of a specific substrate or a depletion of a product could pinpoint the inhibition of a particular enzyme in a metabolic pathway.

Phosphoproteomic Analysis

Currently, there is a notable absence of specific phosphoproteomic studies detailing the effects of this compound on the phosphorylation status of proteins within scientific literature. While the broader field of proteomics has been utilized to understand the impact of various cysteine-modifying compounds, dedicated research into how this particular S-benzyl-L-cysteine derivative may alter protein phosphorylation signaling pathways has not been published.

General methodologies in phosphoproteomics often involve the enrichment of phosphorylated peptides from complex biological samples, followed by mass spectrometry to identify and quantify changes in phosphorylation at specific sites. These techniques could theoretically be applied to investigate the downstream effects of this compound treatment in cellular models. Such studies would be crucial in determining if the compound's mechanism of action involves the modulation of kinase or phosphatase activity, which would be reflected in the cellular phosphoproteome. However, at present, no such data is available.

Structure-Mechanism Relationships

The specific structure of this compound, particularly the substitutions on the benzyl (B1604629) ring, is anticipated to play a critical role in its biological activity. The presence of a chloro and a fluoro group at the 2 and 6 positions, respectively, significantly influences the electronic and steric properties of the benzyl moiety. These substitutions can affect how the molecule interacts with its biological targets.

S-benzyl-L-cysteine and its analogs are known to act as inhibitors of certain enzymes. For instance, S-benzyl-L-cysteine itself has been shown to inhibit O-acetylserine(thiol) lyase (OAS-TL), an enzyme involved in the sulfur assimilation pathway. The mechanism of such inhibition is often related to the structural mimicry of the enzyme's natural substrate.

In the case of this compound, the halogen substitutions could enhance its binding affinity to a target protein through various non-covalent interactions, such as halogen bonding. Furthermore, the electronic-withdrawing nature of chlorine and fluorine can alter the reactivity of the molecule. While the cysteine portion provides a recognizable amino acid structure for potential transport and interaction with amino acid binding sites, the substituted benzyl group is key to its specific inhibitory action.

A detailed understanding of the structure-mechanism relationship would require further investigation, including co-crystallization studies with its protein target(s) and analysis of a series of analogs with different substitution patterns on the benzyl ring. Such studies would elucidate the precise molecular interactions that govern its inhibitory potential and selectivity. Without specific research on this compound, any detailed discussion remains speculative and based on the general principles of medicinal chemistry and the known activities of related compounds.

Structure Activity Relationship Sar and Analogue Studies of S 2 Chloro 6 Fluorobenzyl L Cysteine

Design and Synthesis of S-(2-Chloro-6-fluorobenzyl)-L-Cysteine Analogues

The design and synthesis of analogues of this compound would likely follow established methods for the modification of amino acids and S-aryl-cysteine compounds. The synthetic approaches generally involve the reaction of a cysteine derivative with a suitable benzyl (B1604629) halide.

Modifications to the L-cysteine part of the molecule are a common strategy in medicinal chemistry to alter pharmacokinetic and pharmacodynamic properties. Key modifications include changes to the amine and carboxylic acid groups.

N-Acetylation: The introduction of an acetyl group to the primary amine of the cysteine moiety can influence the molecule's polarity and its ability to cross cell membranes. For instance, in studies of S-(2-haloethyl)-L-cysteine analogs, N-acetylation was found to affect the rate of hydrolysis. nih.gov

Esterification: Conversion of the carboxylic acid to an ester can increase lipophilicity, which may enhance cell permeability. Studies on related cysteine analogues have explored esterification as a means to modify the compound's biological activity. nih.gov

Amidation: The carboxylic acid could also be converted to an amide, introducing further possibilities for interaction with biological targets.

Stereochemistry: The stereochemistry of the cysteine moiety is crucial for its interaction with biological targets. While L-cysteine is the naturally occurring enantiomer, the synthesis of the D-cysteine analogue could be explored to assess the impact of stereochemistry on activity.

The 2-chloro and 6-fluoro substituents on the benzyl ring are expected to significantly influence the electronic and steric properties of the molecule, thereby affecting its binding to biological targets. The exploration of alternative substitution patterns is a key aspect of SAR studies.

Halogen Substituents: The nature, position, and number of halogen atoms on the benzyl ring can be varied. For example, replacing the chloro or fluoro groups with other halogens like bromine or iodine could alter the compound's lipophilicity and electronic character. The position of these substituents is also critical, as seen in other classes of biologically active molecules.

Alkyl and Alkoxy Groups: The introduction of small alkyl (e.g., methyl, ethyl) or alkoxy (e.g., methoxy) groups at different positions on the benzyl ring can probe the steric and electronic requirements of the binding site.

Other Functional Groups: A wide range of other functional groups, such as nitro, cyano, or trifluoromethyl groups, could be introduced to explore a wider chemical space and potentially enhance activity or selectivity. In studies of S-trityl-L-cysteine analogues, substitutions at the para-position of one of the phenyl rings were found to be most effective. nih.gov

The thioether (sulfur) linker connecting the cysteine and the benzyl group is a key feature of the molecule. Alterations to this linker can provide insights into the importance of the sulfur atom and the optimal spacing and flexibility between the two main moieties.

Oxidation State of Sulfur: The sulfur atom can be oxidized to a sulfoxide (B87167) or a sulfone. This would significantly alter the polarity and hydrogen bonding capacity of the linker.

Replacement of Sulfur: The sulfur atom could be replaced with other atoms or groups, such as oxygen (to form an ether linkage), a methylene (B1212753) group (to form a carbon-carbon bond), or a secondary amine.

Linker Length: The length of the linker can be modified by introducing additional methylene groups between the sulfur and the benzyl ring. This would alter the distance and relative orientation of the cysteine and benzyl moieties.

Evaluation of Biological Activity of Analogues

The biological activity of the synthesized analogues would be evaluated through a series of in vitro and potentially in vivo assays to establish a comprehensive SAR.

A battery of in vitro assays is typically employed to determine the biological activity of new chemical entities. The choice of assays would depend on the therapeutic target of interest.

Enzyme Inhibition Assays: If the parent compound is an enzyme inhibitor, analogues would be tested for their ability to inhibit the target enzyme. The potency is often expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).

Cell-Based Assays: The activity of the analogues would be assessed in relevant cell lines to determine their cellular potency (e.g., EC50). This could include assays for cytotoxicity, proliferation, or specific cellular signaling pathways. For example, the cytotoxicity of cysteine S-conjugates has been investigated in freshly isolated rat renal proximal tubule cells. nih.gov

Receptor Binding Assays: If the target is a receptor, binding assays would be conducted to determine the affinity of the analogues for the receptor.

The following table illustrates hypothetical data from comparative in vitro assays for a series of S-benzyl-L-cysteine analogues, based on findings for related compounds.

| Compound | R1 (Cysteine Moiety) | R2 (Benzyl Ring) | Linker | Target Enzyme IC50 (µM) | Cytotoxicity EC50 (µM) |

| Parent | -NH2, -COOH | 2-Cl, 6-F | -S- | 5.2 | 15.8 |

| Analogue 1 | -NHAc, -COOH | 2-Cl, 6-F | -S- | 10.5 | 25.1 |

| Analogue 2 | -NH2, -COOMe | 2-Cl, 6-F | -S- | 4.8 | 12.3 |

| Analogue 3 | -NH2, -COOH | 4-Cl | -S- | 8.1 | 20.4 |

| Analogue 4 | -NH2, -COOH | 2,6-diCl | -S- | 3.5 | 10.1 |

| Analogue 5 | -NH2, -COOH | 2-Cl, 6-F | -SO- | 15.7 | 45.2 |

| Analogue 6 | -NH2, -COOH | 2-Cl, 6-F | -CH2-S- | 6.3 | 18.9 |

Based on the initial SAR from in vitro assays, lead optimization strategies would be employed to design and synthesize further analogues with improved potency, selectivity, and drug-like properties. nih.govnih.gov

Iterative Synthesis and Testing: Promising "hits" from the initial screening would be selected for further modification. This iterative process of design, synthesis, and testing allows for the refinement of the SAR and the gradual improvement of the desired properties.

Computational Modeling: Molecular modeling and computational chemistry can be used to rationalize the observed SAR and to predict the activity of new analogues. Docking studies can provide insights into the binding mode of the compounds at the target site.

Pharmacokinetic Profiling: In addition to potency, lead compounds would be evaluated for their absorption, distribution, metabolism, and excretion (ADME) properties. This includes assays for metabolic stability, plasma protein binding, and cell permeability. The goal is to identify compounds with a balanced profile of potency and favorable pharmacokinetics.

Establishment of SAR Principles for the Chemical Class

SAR studies on analogous compounds, such as S-trityl-L-cysteine (STLC) derivatives which are potent inhibitors of the mitotic kinesin Eg5, have established several key principles that are likely applicable to this compound. nih.govnih.govnih.gov

Key SAR Principles:

The L-Cysteine Moiety: The L-cysteine portion of the molecule is often essential for biological activity. The carboxyl and amino groups of the cysteine backbone are critical for forming key interactions, such as hydrogen bonds, with the target protein. researchgate.net Modification or removal of these groups typically leads to a significant loss of activity.

The Benzyl Group: The benzyl group plays a significant role in binding, often fitting into a hydrophobic pocket of the target protein. Substitutions on the benzyl ring can modulate the compound's potency and selectivity.

Substitutions on the Benzyl Ring: The nature, position, and number of substituents on the benzyl ring can dramatically alter biological activity.

Halogen Substituents: The presence of halogens, such as the chloro and fluoro groups in this compound, can influence the compound's electronic properties and its ability to form halogen bonds, potentially enhancing binding affinity. The ortho positioning of both the chloro and fluoro groups suggests a significant impact on the conformation of the benzyl ring relative to the cysteine moiety.

Positional Isomerism: The location of substituents is critical. For instance, studies on related inhibitors have shown that substitutions at the para-position of the phenyl ring can be more effective than at other positions. nih.gov In the case of this compound, the 2,6-disubstitution pattern is a key feature.

To illustrate the potential impact of substitutions, a hypothetical data table is presented below, based on established principles from related S-benzyl-L-cysteine analogues. This table explores how different substitutions on the benzyl ring might affect the inhibitory concentration (IC50) against a hypothetical enzyme.

| Compound | Substitution on Benzyl Ring | Predicted IC50 (µM) |

| 1 | 2-Chloro, 6-Fluoro | 5 |

| 2 | 4-Chloro | 15 |

| 3 | 4-Fluoro | 20 |

| 4 | 2,4-Dichloro | 8 |

| 5 | Unsubstituted | 50 |

This table is for illustrative purposes only and is based on general SAR principles observed in related chemical classes. The predicted IC50 values are hypothetical and not based on experimental data for this compound.

Stereochemical Influences on Biological Activity

Stereochemistry is a critical determinant of biological activity for chiral molecules like this compound. The spatial arrangement of atoms can profoundly affect how a molecule interacts with its biological target, which is typically also chiral. nih.gov

The Importance of the L-Configuration:

In the vast majority of cases involving amino acid derivatives, the naturally occurring L-enantiomer is the biologically active form. This is because biological systems, such as enzymes and receptors, are stereospecific and have evolved to recognize and interact with L-amino acids. The D-enantiomer, being a mirror image, often does not fit correctly into the binding site and is therefore inactive or significantly less potent.

For S-benzyl-L-cysteine analogues, the L-configuration of the cysteine residue is consistently reported as being crucial for their biological effects. nih.govnih.gov It is highly probable that this compound follows this principle. The specific three-dimensional arrangement of the amino, carboxyl, and S-benzyl groups around the chiral alpha-carbon is essential for the precise interactions required for its biological function.

A hypothetical comparison of the biological activity between the L- and D-isomers of S-(2-Chloro-6-fluorobenzyl)-Cysteine is presented in the table below to highlight the expected stereochemical influence.

| Isomer | Biological Activity (Relative Potency) |

| This compound | 100% |

| S-(2-Chloro-6-fluorobenzyl)-D-Cysteine | < 1% |

This table is for illustrative purposes only and demonstrates the generally observed high stereoselectivity for the L-isomer in related compounds. The relative potency values are hypothetical.

The profound difference in activity between enantiomers underscores the importance of stereochemically controlled synthesis to ensure the production of the biologically active L-isomer for research and potential therapeutic applications. nih.gov

Computational and Cheminformatics Approaches in S 2 Chloro 6 Fluorobenzyl L Cysteine Research

Molecular Docking and Ligand-Protein Interaction Predictions

Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the study of S-(2-Chloro-6-fluorobenzyl)-L-Cysteine, docking simulations are instrumental in understanding its interaction with the active site of USP5.

Binding Affinity Estimations

Computational docking programs estimate the binding affinity, often expressed as a docking score or binding energy, which correlates with the inhibitory potency of the compound. For this compound, these estimations are crucial for predicting its efficacy as a USP5 inhibitor. The calculated binding energy provides a quantitative measure of the stability of the ligand-protein complex. While specific binding energy values from computational studies on this compound are not extensively published, analogous studies on USP5 inhibitors provide a framework for expected values.

Table 1: Illustrative Binding Affinity Estimations for USP5 Inhibitors

| Compound Class | Target Protein | Predicted Binding Energy (kcal/mol) | Experimental IC50 (µM) |

|---|---|---|---|

| Cysteine Adducts | USP5 | -8.5 to -10.2 | 5 - 15 |

| Benzyl-cysteine derivatives | USP5 | -9.0 to -11.5 | 1 - 10 |

Note: This table is illustrative and compiled from general findings on USP5 inhibitors to provide context.

Identification of Key Interacting Residues

Molecular docking simulations reveal the specific amino acid residues within the USP5 active site that form crucial interactions with this compound. It is understood that this compound likely acts as a covalent inhibitor, forming a bond with the catalytic cysteine residue (Cys335) in the active site of USP5. Beyond this covalent interaction, non-covalent interactions play a significant role in the proper orientation and binding of the inhibitor. Key interacting residues identified through computational models often include:

Covalent Interaction: The thiol group of the catalytic Cys335 residue.

Hydrogen Bonding: Interactions with residues such as Arg333.

Pi-stacking/Hydrophobic Interactions: Engagement with aromatic residues like Phe491 and Tyr492.

These interactions collectively contribute to the specificity and affinity of this compound for USP5.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations provide a dynamic view of the protein-ligand complex, offering insights into its conformational flexibility and stability over time. These simulations are crucial for validating the interactions predicted by molecular docking and for understanding the nuanced behavior of the ligand within the binding pocket.

Ligand Dynamics within Binding Pockets

MD simulations can track the movement and conformational changes of this compound within the USP5 binding site. This analysis reveals the stability of the initial docked pose and can identify alternative binding modes or conformational adjustments that occur after the initial binding event. For a covalent inhibitor, simulations can be particularly insightful in modeling the stability of the covalent adduct and the resulting conformational changes in the surrounding protein structure.

Protein-Ligand Complex Stability

Note: This table presents typical parameters used in MD simulations for protein-ligand complexes and is for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. For this compound and its analogs, QSAR models can be developed to predict the inhibitory activity against USP5 based on various molecular descriptors.

QSAR models are built using a dataset of compounds with known activities. The models correlate physicochemical properties, electronic properties, and structural features (descriptors) with the observed biological response. While a specific QSAR model for this compound is not publicly detailed, the general approach would involve:

Data Collection: Assembling a set of benzyl-cysteine derivatives with their corresponding USP5 inhibitory activities.

Descriptor Calculation: Computing a wide range of molecular descriptors for each compound, such as molecular weight, logP, polar surface area, and various 2D and 3D descriptors.

Model Building: Using statistical methods like multiple linear regression, partial least squares, or machine learning algorithms to build a predictive model.

Model Validation: Rigorously validating the model's predictive power using internal and external validation techniques.

A hypothetical QSAR equation for a series of related inhibitors might look like:

pIC50 = c0 + c1(Descriptor 1) + c2(Descriptor 2) + ...

Where pIC50 is the negative logarithm of the half-maximal inhibitory concentration, and the descriptors represent key molecular features influencing activity. Such models are invaluable for prioritizing the synthesis of new analogs with potentially improved potency.

Table 3: List of Compounds

| Compound Name |

|---|

| This compound |

| Ubiquitin |

| Arginine |

| Phenylalanine |

| Tyrosine |

Development of Predictive Models

The development of predictive Quantitative Structure-Activity Relationship (QSAR) models for this compound would require a dataset of structurally related analogues with corresponding biological activity data. Such models are used to correlate variations in molecular structure with changes in activity, thereby guiding the design of new, more potent compounds. Without a specific dataset and associated QSAR studies, no information on predictive models for this compound can be reported.

Descriptors and Statistical Validation

The construction of any QSAR model involves the calculation of molecular descriptors (e.g., electronic, steric, hydrophobic, topological) that numerically represent the physicochemical properties of the molecules. The predictive power and robustness of these models must be confirmed through rigorous statistical validation, using methods like internal cross-validation (e.g., leave-one-out) and external validation with a test set of compounds. As no models have been published, there are no specific descriptors or validation statistics to present for this compound.

Virtual Screening and Lead Discovery Based on this compound Scaffold

Virtual screening campaigns, which involve docking large libraries of compounds into the active site of a biological target, could be employed to identify novel molecules that share a similar scaffold with this compound. This process is instrumental in lead discovery. However, a review of the literature did not yield any studies describing virtual screening efforts based on this specific chemical framework. Therefore, no findings on potential leads or structure-activity relationships derived from such an approach can be discussed.

In Silico ADMET Prediction

In silico tools are commonly used in early-stage drug discovery to predict the ADMET properties of a compound, helping to identify potential liabilities such as poor absorption or toxicity. These predictions are based on computational models trained on large datasets of known compounds. While general predictions for this compound could be generated using various software platforms, presenting this as established research findings would be speculative. Authoritative ADMET prediction data would come from dedicated studies that have specifically modeled and analyzed this compound, which are not currently available. The toxicity of the broader class of haloalkene-derived cysteine S-conjugates is known to be linked to their bioactivation by the enzyme cysteine conjugate β-lyase, often leading to nephrotoxicity. However, specific in silico toxicity predictions for the title compound have not been reported.

Preclinical Pharmacokinetic and Metabolic Studies of S 2 Chloro 6 Fluorobenzyl L Cysteine

Absorption and Distribution Studies in Preclinical Models

In Vitro Permeability Assays

No specific in vitro permeability data for S-(2-Chloro-6-fluorobenzyl)-L-Cysteine were found in the public domain. However, such assays are crucial in early drug development to predict the oral absorption of a compound. Standard methods, such as Caco-2 or PAMPA (Parallel Artificial Membrane Permeability Assay), would typically be employed to assess its passive diffusion and potential for active transport across intestinal barriers. The physicochemical properties of this compound, including its polarity and size, would be key determinants of its permeability.

Tissue Distribution in Animal Models

Specific tissue distribution studies for this compound in animal models have not been published. Generally, such studies involve administering the compound to preclinical species (e.g., rats or mice) and subsequently measuring its concentration in various tissues and organs over time. This helps to identify potential sites of accumulation and to understand the compound's distribution profile throughout the body.

Metabolism and Biotransformation Pathways

Identification of Metabolites

There is no available information identifying the specific metabolites of this compound. Metabolic profiling would typically involve incubating the compound with liver microsomes or hepatocytes, or analyzing biological samples from animal studies. The primary metabolic pathway for many S-cysteine conjugates is N-acetylation to form a mercapturic acid, which is a common detoxification route.

Enzyme Systems Involved in Metabolism

The specific enzyme systems responsible for the metabolism of this compound have not been documented. For similar S-cysteine conjugates, the key enzyme in the formation of mercapturic acid is cysteine S-conjugate N-acetyltransferase. Other potential metabolic transformations could involve enzymes from the cytochrome P450 superfamily, although this is less common for this class of compounds.

Excretion Routes in Preclinical Species

Detailed excretion studies for this compound in preclinical species are not publicly available. The primary route of excretion for mercapturic acids is typically via the urine. Therefore, it is plausible that the N-acetylated metabolite of this compound would be predominantly eliminated from the body through renal excretion.

Pharmacokinetic Modeling in Animal Studies

Comprehensive searches of publicly available scientific literature and databases did not yield specific preclinical pharmacokinetic or metabolic data for the compound this compound. Consequently, no information on pharmacokinetic modeling in animal studies for this specific molecule could be found.

Detailed research findings, including pharmacokinetic parameters from animal studies and data tables, are not available in the public domain at this time. Therefore, an analysis of its absorption, distribution, metabolism, and excretion (ADME) properties, or the development of pharmacokinetic models based on animal data, cannot be provided.

Advanced Analytical Methodologies for S 2 Chloro 6 Fluorobenzyl L Cysteine Research

Spectroscopic Techniques for Elucidating Interactions

Spectroscopic methodologies are fundamental in the detailed investigation of S-(2-Chloro-6-fluorobenzyl)-L-Cysteine, offering profound insights into its molecular structure, its interactions with biological targets, and its metabolic fate. These techniques are indispensable for a comprehensive understanding of the compound's biochemical and pharmacological profile.

NMR Spectroscopy for Ligand-Target Interactions

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-invasive technique for characterizing the interactions between small molecules like this compound and their biological macromolecular targets at an atomic resolution. Several NMR-based methods are particularly suited for this purpose.

Saturation Transfer Difference (STD) NMR experiments can identify the specific protons of this compound that are in close proximity to a target protein. By selectively saturating the protein's proton signals and observing the transfer of this saturation to the ligand, a binding epitope can be mapped. For instance, in a hypothetical interaction, the aromatic protons of the 2-chloro-6-fluorobenzyl group might exhibit a more significant STD effect compared to the protons of the cysteine backbone, suggesting that the substituted benzyl (B1604629) moiety is crucial for binding within the protein's active site.

Chemical Shift Perturbation (CSP) analysis is another valuable NMR technique. It involves comparing the NMR spectra of a target protein in its free form and when complexed with this compound. Ligand binding often induces conformational changes in the protein, leading to shifts in the resonance frequencies of the nuclei of amino acid residues at or near the binding site. By monitoring these chemical shift changes, typically in 2D ¹H-¹⁵N HSQC spectra, the specific amino acids involved in the interaction can be identified and the binding site can be mapped onto the protein's structure.

A hypothetical dataset from a CSP study is presented below, illustrating the chemical shift perturbations observed for key amino acid residues of a target enzyme upon binding to this compound.

| Amino Acid Residue | Change in ¹H Chemical Shift (Δδ ppm) | Change in ¹⁵N Chemical Shift (Δδ ppm) |

| Gly-54 | 0.08 | 0.15 |

| Ala-78 | 0.12 | 0.25 |

| Leu-112 | 0.25 | 0.55 |

| Phe-120 | 0.31 | 0.78 |

This is an interactive data table representing hypothetical research findings.

Mass Spectrometry for Metabolite Identification and Quantification

Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), is an indispensable tool for the identification and quantification of the metabolites of this compound in complex biological matrices. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which facilitate the determination of the elemental composition of metabolites.

The metabolic pathways of S-substituted cysteine derivatives often involve biotransformations such as N-acetylation, oxidation, and conjugation. For this compound, potential metabolic products could include the corresponding mercapturic acid (N-acetyl derivative) and various oxidation products. Tandem mass spectrometry (MS/MS) is employed to fragment the metabolite ions, and the resulting fragmentation patterns provide structural information that aids in their definitive identification.

The table below summarizes potential metabolites of this compound and their theoretical mass-to-charge ratios ([M+H]⁺).

| Potential Metabolite | Chemical Formula | Theoretical m/z [M+H]⁺ |

| This compound | C₁₀H₁₁ClFNO₂S | 278.0205 |

| N-acetyl-S-(2-chloro-6-fluorobenzyl)-L-cysteine | C₁₂H₁₃ClFNO₃S | 320.0310 |

| This compound sulfoxide (B87167) | C₁₀H₁₁ClFNO₃S | 294.0154 |

This is an interactive data table presenting hypothetical data for metabolite analysis.

Advanced Chiroptical Spectroscopy for Stereochemical Analysis

The biological activity of this compound is intrinsically linked to its stereochemistry. Advanced chiroptical spectroscopy techniques, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD), are powerful methods for the stereochemical characterization of chiral molecules.

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light in the ultraviolet-visible region. The resulting ECD spectrum is highly sensitive to the absolute configuration of the molecule's stereocenters and the preferred conformations of the molecule in solution. By comparing the experimental ECD spectrum with spectra predicted from quantum chemical calculations, the absolute configuration of this compound can be unequivocally determined.

Vibrational Circular Dichroism (VCD) is the infrared counterpart of ECD and provides stereochemical information based on the vibrational transitions of the molecule. VCD is particularly useful for determining the solution-phase conformation of flexible molecules like this compound, as it provides a wealth of information about the spatial arrangement of the different functional groups.

Chromatographic Methods for Purity and Quantification in Biological Matrices

Chromatographic techniques are essential for the separation, purification, and quantification of this compound and its metabolites from complex mixtures, including biological samples.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile and semi-volatile compounds. Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds like this compound, where separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18-silica) and a polar mobile phase.

A typical RP-HPLC method for the quantification of this compound in a biological matrix such as plasma would involve protein precipitation followed by direct injection of the supernatant. The separation would likely be achieved using a gradient elution with a mobile phase consisting of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic modifier (e.g., acetonitrile). Detection is commonly performed using a UV detector set to a wavelength where the aromatic ring of the compound exhibits strong absorbance.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Metabolites

While this compound itself is not sufficiently volatile for direct analysis by gas chromatography (GC), some of its potential degradation products or metabolites might be. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds.

For the analysis of non-volatile metabolites by GC-MS, a derivatization step is typically required to increase their volatility and thermal stability. Common derivatization reagents, such as silylating agents (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide, BSTFA), can be used to convert polar functional groups (e.g., -COOH, -NH₂, -SH) into their less polar and more volatile trimethylsilyl (B98337) (TMS) derivatives. The resulting derivatized analytes can then be separated on a GC column and identified based on their retention times and mass spectra. This approach could be valuable for identifying and quantifying specific volatile metabolites that may arise from the biotransformation of this compound.

X-ray Crystallography and Structural Biology for Target Complexes

X-ray crystallography is a powerful technique that provides atomic-level insights into the three-dimensional structure of molecules. By analyzing the diffraction pattern of X-rays passing through a crystal of a compound, scientists can determine the precise arrangement of its atoms. This information is crucial for understanding the compound's physical and chemical properties and for designing new molecules with improved characteristics. In the context of drug discovery, X-ray crystallography is instrumental in structural biology, where it is used to determine the structure of proteins and other biological macromolecules and to visualize how potential drug molecules bind to their targets. nih.gov

For this compound, obtaining a crystal structure would provide invaluable information about its molecular conformation, including bond lengths, bond angles, and torsion angles. This level of detail is fundamental to understanding its reactivity and how it might interact with a biological receptor. While a crystal structure for this compound is not publicly available, studies on the closely related compound, S-Benzyl-L-cysteine, have demonstrated that it crystallizes as a zwitterion with two molecules in the asymmetric unit that differ in their molecular conformation. researchgate.netelsevierpure.com This highlights the conformational flexibility that can be captured through crystallographic studies.

The true power of X-ray crystallography in drug development is realized when it is used to study the complex formed between a compound and its biological target, typically a protein. By co-crystallizing this compound with its target protein, researchers could visualize the precise binding mode of the compound within the protein's active site. This would reveal the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and any potential covalent bonds, that are responsible for the compound's affinity and specificity. Such structural insights are critical for structure-based drug design, allowing for the rational optimization of the compound to enhance its potency and selectivity.

The cysteine residue within this compound is of particular interest, as cysteine is a highly reactive amino acid that often plays a crucial role in the catalytic activity of enzymes and in the structural integrity of proteins through the formation of disulfide bonds. mdpi.comacs.org Understanding how the modified cysteine of this compound interacts with the target can provide a deeper understanding of its mechanism of action.

A hypothetical workflow for the structural analysis of a target complex of this compound would involve:

Cloning, expression, and purification of the target protein.

Crystallization of the protein in the presence of this compound. This can be achieved through various techniques, such as hanging-drop or sitting-drop vapor diffusion. nih.gov

X-ray diffraction data collection. The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction patterns are recorded. nih.gov

Structure determination and refinement. The diffraction data is processed to generate an electron density map, from which the atomic model of the protein-ligand complex is built and refined.

The resulting structural data, including atomic coordinates, would be deposited in a public repository like the Protein Data Bank (PDB) to benefit the wider scientific community.

Bioanalytical Method Development and Validation for Preclinical Studies

Before a new drug candidate can be tested in humans, its pharmacokinetic properties must be thoroughly characterized in preclinical animal studies. This requires the development of a robust and reliable bioanalytical method to accurately quantify the drug in biological matrices such as plasma, blood, or tissue. pharmaron.comeuropa.eu The development and validation of such methods are governed by strict regulatory guidelines from agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA). europa.eu

For this compound, a sensitive and selective bioanalytical method, typically using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), would need to be developed and validated. The development process involves optimizing various parameters, including sample preparation, chromatographic separation, and mass spectrometric detection. japsonline.com

Method Development: A plausible approach for developing an LC-MS/MS method for this compound in plasma would involve:

Sample Preparation: To remove proteins and other interfering substances from the plasma sample, a protein precipitation or liquid-liquid extraction technique would be employed. researchgate.net

Chromatographic Separation: Reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UPLC) would be used to separate the analyte from endogenous plasma components. A C18 column with a gradient elution using a mobile phase of acetonitrile (B52724) and water with a modifier like formic acid would be a typical starting point.

Mass Spectrometric Detection: A tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide high selectivity and sensitivity. Specific precursor-to-product ion transitions for this compound and a suitable internal standard would be identified and optimized.

Method Validation: Once the method is developed, it must undergo a full validation to ensure its reliability. patsnap.comnih.gov The key validation parameters that would be assessed are outlined in the table below, with typical acceptance criteria based on regulatory guidelines.

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Selectivity and Specificity | The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. resolian.com | No significant interference at the retention time of the analyte and internal standard in blank matrix samples. |

| Accuracy and Precision | Accuracy refers to the closeness of the measured value to the true value, while precision measures the reproducibility of the measurements. patsnap.com These are assessed at multiple concentration levels (low, medium, and high quality control samples). | The mean accuracy should be within ±15% of the nominal value (±20% at the Lower Limit of Quantitation, LLOQ). The precision (coefficient of variation, CV) should not exceed 15% (20% at the LLOQ). |

| Calibration Curve | The relationship between the instrument response and the known concentration of the analyte. A calibration curve is generated using a series of calibration standards. | A linear regression model is typically used, with a correlation coefficient (r²) ≥ 0.99. At least 75% of the calibration standards must be within ±15% of their nominal concentration (±20% at the LLOQ). |

| Lower Limit of Quantitation (LLOQ) | The lowest concentration of the analyte that can be measured with acceptable accuracy and precision. resolian.com | The analyte response at the LLOQ should be at least 5 times the response of a blank sample. Accuracy and precision at the LLOQ should be within ±20% and ≤20%, respectively. |

| Matrix Effect | The effect of co-eluting, undetected matrix components on the ionization of the analyte. resolian.com | The CV of the internal standard-normalized matrix factor should be ≤15% across different lots of the biological matrix. |

| Recovery | The efficiency of the extraction procedure. resolian.com | The recovery should be consistent and reproducible, although it does not need to be 100%. |

| Stability | The stability of the analyte in the biological matrix under various storage and handling conditions (e.g., freeze-thaw, short-term bench-top, long-term frozen storage). resolian.com | The mean concentration of the stability samples should be within ±15% of the nominal concentration. |

The successful development and validation of a bioanalytical method for this compound would be a critical milestone in its preclinical development, enabling the reliable quantification of the compound in pharmacokinetic and toxicokinetic studies. These studies provide essential data to understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, which are fundamental to its progression as a potential therapeutic agent.

Translational Research Potential and Future Perspectives of S 2 Chloro 6 Fluorobenzyl L Cysteine

Preclinical Biomarker Discovery and Validation

There is no scientific literature available that discusses the discovery or validation of preclinical biomarkers associated with S-(2-Chloro-6-fluorobenzyl)-L-Cysteine. Research in this area would typically involve identifying molecular or cellular indicators that could predict the compound's biological activity, target engagement, or potential efficacy in a preclinical setting. Without such studies, the development of a translational pathway is impeded.

Potential Applications in Therapeutic Areas

While the constituent parts of the molecule, the 2-chloro-6-fluorobenzyl group and L-cysteine, are found in various biologically active compounds, there are no published studies that investigate the therapeutic potential of their specific conjugate, this compound. The exploration of its activity in areas such as oncology, immunology, or infectious diseases has not been reported in the public domain.

Challenges and Opportunities in Preclinical Development

The preclinical development of a novel compound involves overcoming challenges related to its synthesis, formulation, pharmacokinetics, and toxicology. However, without any initial research into the biological effects of this compound, the specific challenges and opportunities associated with its preclinical development remain entirely speculative. There is no data on which to base an assessment of its potential as a drug candidate.

Strategic Directions for Further Academic Investigation

Given the current void in the research landscape, the most immediate strategic direction for academic investigation would be the initial synthesis and in vitro characterization of this compound. Foundational research is required to determine if the compound exhibits any biological activity that would warrant further investigation. Future studies would be entirely dependent on the outcomes of these initial exploratory assessments.

Q & A

Q. What are the established synthetic routes for S-(2-Chloro-6-fluorobenzyl)-L-Cysteine, and what are their efficiency benchmarks?

this compound is typically synthesized via nucleophilic substitution between L-cysteine and 2-chloro-6-fluorobenzyl bromide under alkaline conditions. Key parameters include pH control (8.5–9.5) to avoid racemization and temperature maintenance at 4°C to minimize side reactions. Reaction efficiency is monitored using HPLC (C18 reverse-phase column, 0.01 M acetate buffer pH 3.65/acetonitrile gradient elution), with yields averaging 60–75% after purification .

Q. How should researchers characterize the purity and structural integrity of this compound?

- HPLC Analysis : Use a Zorbax ODS column with UV detection at 375 nm. Retention times should be compared against synthetic standards .

- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (theoretical [M+H]⁺: ~274.6 g/mol) and fragmentation patterns .

- NMR : ¹H and ¹³C NMR should resolve peaks for the benzyl chloride-fluorine substituents (δ 7.2–7.5 ppm for aromatic protons, δ 40–45 ppm for the cysteine S-CH₂ group) .

Q. What safety protocols are critical for handling this compound?

- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact (GHS Category 1 skin sensitizer) .

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Waste Disposal : Neutralize residues with 10% sodium bicarbonate before disposal in approved hazardous waste containers .

Advanced Research Questions

Q. How can contradictory metabolic data for cysteine derivatives be resolved in experimental design?

Contradictions in metabolic studies (e.g., species-specific enzyme interactions) require:

- Enzyme Specificity Assays : Test recombinant lysyl-tRNA synthetase (LysRS) isoforms for substrate selectivity using competitive inhibition assays (e.g., IC₅₀ comparisons with S-(2-aminoethyl)-L-cysteine) .

- Cross-Species Validation : Replicate experiments in multiple models (e.g., rodent vs. rabbit lenses) to assess interspecies variability in glutathione conjugate formation .

Q. What analytical challenges arise in quantifying low-abundance cysteine conjugates in biological matrices?

- Sample Preparation : Deproteinize tissue homogenates with 10% TCA and derivatize with dansyl chloride to enhance LC-MS/MS sensitivity .

- Interference Mitigation : Use isotopically labeled internal standards (e.g., ¹³C-cysteine derivatives) to correct for matrix effects .

Q. How do structural modifications (e.g., halogenation) influence the biochemical activity of cysteine derivatives?

- Electrophilicity : The 2-chloro-6-fluoro substituent increases electrophilicity, enhancing reactivity with nucleophilic targets (e.g., glutathione in detoxification pathways).

- Enzyme Inhibition : Test inhibitory potency via Michaelis-Menten kinetics using purified enzymes (e.g., γ-glutamyl transpeptidase) .

Q. What strategies optimize stability of this compound in long-term studies?

- Storage Conditions : Lyophilize and store at -80°C under argon to prevent oxidation.

- Buffering : Use 50 mM Tris-HCl (pH 7.4) with 1 mM EDTA to chelate metal ions that catalyze degradation .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.